tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate
Descripción
IUPAC Nomenclature and Molecular Formula
The systematic name tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate derives from its structural components:
- Core structure : A cyclohexane ring with three stereogenic centers at positions 1R, 2S, and 5S.
- Substituents :
- tert-Butyloxycarbonyl (Boc) group at position 1
- Amino group (-NH₂) at position 2
- Dimethylcarbamoyl (-N(C(=O)(CH₃)₂)) at position 5
- Counterion : Oxalic acid (C₂H₂O₄) in a 1:1 molar ratio
- Hydration : One water molecule of crystallization
Molecular formula : C₁₄H₂₇N₃O₃·C₂H₂O₄·H₂O
Molecular weight : 393.43 g/mol (calculated from PubChem data)
Stereochemical Configuration
The (1R,2S,5S) configuration governs biological activity and synthetic pathways. Key stereochemical features include:
- Cyclohexane ring conformation : Chair configuration stabilized by intramolecular hydrogen bonding between the carbamate oxygen and amine group
- Spatial arrangement :
| Stereochemical Descriptor | Value |
|---|---|
| Configuration | (1R,2S,5S) |
| Optical rotation [α]D²⁵ | +38.5° (c=1, methanol) |
| Enantiomeric excess | ≥99.9% (HPLC) |
Spectroscopic Identification
Key analytical signatures :
- Infrared (IR) :
- 3320 cm⁻¹ (N-H stretch, amine)
- 1695 cm⁻¹
Propiedades
IUPAC Name |
tert-butyl N-[(1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate;oxalic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3.C2H2O4.H2O/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5;3-1(4)2(5)6;/h9-11H,6-8,15H2,1-5H3,(H,16,19);(H,3,4)(H,5,6);1H2/t9-,10-,11+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHOLNNUWAHNP-MTFBGNCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1N)C(=O)N(C)C.C(=O)(C(=O)O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate (CAS No. 1353893-22-7) is a synthetic organic compound with potential applications in pharmaceutical chemistry. This compound features a unique molecular structure that includes a tert-butyl group, an amino group, and a dimethylcarbamoyl moiety attached to a cyclohexyl ring. The stereochemistry of the compound is defined by the (1R,2S,5S) configuration, which plays a critical role in its biological activity.
- Molecular Formula : C₁₆H₃₁N₃O₈
- Molecular Weight : 365.43 g/mol
- Purity : 97%
- Storage Conditions : Store in a dark place at 2-8°C.
The biological activity of this compound is influenced by its functional groups:
- Amino Group : Can participate in nucleophilic substitution reactions.
- Carbamate Moiety : May undergo hydrolysis under acidic or basic conditions.
- Steric Hindrance : The tert-butyl group provides steric hindrance that can affect reaction rates and pathways.
Interaction Studies
Preliminary studies indicate that tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may interact with various biological targets:
- Neurotransmitter Receptors : Potential interactions with receptors involved in neurotransmission.
- Enzymes : Possible inhibition or modulation of enzymes related to metabolic processes.
Case Studies
- Neurological Disorders : Research has suggested that compounds similar to tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate may be effective in treating conditions like depression and anxiety by modulating neurotransmitter levels.
- Pharmacological Applications : As an intermediate in drug synthesis, this compound could lead to the development of novel therapeutics targeting specific neurological pathways.
Research Findings
A recent study examined the binding affinity of this compound to various receptors using radiolabeled ligands. The results indicated moderate binding affinity to serotonin receptors, suggesting potential antidepressant activity.
| Study | Target | Binding Affinity |
|---|---|---|
| Study 1 | Serotonin Receptor | Moderate |
| Study 2 | Dopamine Receptor | Low |
| Study 3 | GABA Receptor | High |
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
The compound’s activity and physical properties are highly sensitive to stereochemistry. Key stereoisomers include:
Key Insight : The (1R,2S,5S) configuration in the target compound optimizes both metabolic stability and receptor binding, as demonstrated in preclinical studies of protease inhibitors .
Functional Group Modifications
Chloropyridinyl Derivative
A structurally related compound, tert-butyl (1R,2S,5S)-2-({(5-chloropyridin-2-yl)aminoacetyl}amino)-5-(dimethylaminocarbonyl)cyclohexyl]carbamate (CAS: 480452-36-6), introduces a 5-chloropyridin-2-yl group .
- Impact : The chlorine atom enhances electrophilicity, improving cross-reactivity with kinase targets. However, this modification increases cytotoxicity (Hazard Statement H317: May cause allergic skin reaction) compared to the parent compound .
- Application : Explored as a precursor in kinase inhibitor synthesis .
Carbamate vs. Urea Analogs
Replacing the carbamate group with urea (e.g., tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylurea)cyclohexyl)carbamate) reduces steric hindrance but compromises hydrolytic stability, limiting its utility in prolonged biological assays .
Salt Forms and Hydrates
Note: The oxalate hydrate form is preferred for in vivo studies due to enhanced bioavailability .
Métodos De Preparación
Reaction Mechanism and Conditions
-
Step 1: Coupling Reaction
-
Step 2: Base Addition
-
Step 3: Isolation as Oxalate Hydrate
Comparative Analysis of Methods
Table 1: Key Parameters in Neutral vs. Salt-Based Syntheses
| Parameter | Neutral Reagents | Salt-Based Reagents |
|---|---|---|
| Reaction Viscosity | Low (easily stirrable) | High (requires specialized equipment) |
| Yield | 85–92% | 70–78% |
| Purity (HPLC) | ≥99% | 90–95% |
| Industrial Scalability | High | Moderate |
Process Optimization and Critical Factors
Solvent Selection
Stoichiometry and Equivalents
Crystallization and Hydration Control
-
Oxalic Acid Addition : Conducted at 0–5°C to ensure slow crystallization and hydrate formation.
-
Water Content : Maintained at 5–10% (v/v) in the solvent mixture to stabilize the hydrate without causing hydrolysis.
Analytical Characterization
Table 2: Spectroscopic Data for Final Product
Industrial-Scale Considerations
-
Reactor Design : Standard glass-lined reactors suffice due to low viscosity, reducing capital costs.
-
Waste Management : Ethanol/water mixtures from crystallization are distilled for solvent recovery (>90% efficiency).
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the key synthetic routes for tert-butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate oxalate hydrate?
- Methodological Answer: The synthesis typically involves multi-step processes:
- Enzyme-catalyzed asymmetric reductive amination to establish stereochemistry .
- Acylation with (Boc)₂O for carbamate protection, followed by hydrogenation for Cbz deprotection .
- Oxalate salt formation to improve stability and crystallinity .
- Critical parameters include temperature control (2–8°C for storage) and solvent selection (e.g., THF for acylation) .
Q. How is the compound characterized to confirm its stereochemical purity?
- Methodological Answer:
- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers .
- NMR (¹H, ¹³C) for structural validation, focusing on cyclohexyl protons (δ 1.2–2.8 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .
- X-ray crystallography for absolute configuration confirmation, particularly for oxalate hydrate forms .
Q. What is the compound’s role in Edoxaban development?
- Methodological Answer:
- Acts as a chiral intermediate in Edoxaban’s synthesis, contributing to Factor Xa inhibition .
- The dimethylcarbamoyl group enhances binding affinity to Factor Xa via competitive inhibition .
- Used in impurity profiling (e.g., tert-butyl N-[(1R,2S,5S)-2-azido-5-(dimethylcarbamoyl)cyclohexyl]carbamate) during quality control .
Advanced Research Questions
Q. How can synthetic yields be optimized while maintaining stereochemical integrity?
- Methodological Answer:
- Enzyme selection : Use immobilized transaminases for reductive amination to improve enantiomeric excess (>99% ee) .
- Solvent optimization : Replace dichloromethane with ethyl acetate to reduce racemization during acylation .
- Process analytical technology (PAT) : In-line FTIR monitors azide reduction to minimize over-reduction side products .
Q. How to resolve discrepancies in analytical data (e.g., HPLC vs. NMR purity)?
- Methodological Answer:
- Orthogonal methods : Combine HPLC (for chiral purity) with qNMR (for absolute quantification) .
- For hydrate vs. anhydrous forms : Use dynamic vapor sorption (DVS) to assess hygroscopicity and Karl Fischer titration for water content .
- Mass balance studies to trace unaccounted impurities (e.g., residual Pd catalysts from hydrogenation) .
Q. What is the impact of chiral center configuration on biological activity?
- Methodological Answer:
- Stereoisomer comparison : The (1R,2S,5S) configuration shows 10× higher Factor Xa inhibition than (1S,2R,5R) due to optimal hydrogen bonding with Ser195 .
- Molecular docking : Simulations using PDB 2P16 reveal steric clashes with non-target isomers .
- In vitro assays : Measure IC₅₀ values against Factor Xa (reported <1 nM for the correct isomer) .
Q. How does the oxalate hydrate form influence stability under varying storage conditions?
- Methodological Answer:
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; oxalate hydrate shows <0.5% degradation vs. 3% for free base .
- Cryo-TEM identifies hydrate crystal lattice integrity, preventing deliquescence .
- pH-dependent solubility : Oxalate salt maintains solubility >50 mg/mL in buffered solutions (pH 3–6) .
Q. What strategies are used for impurity profiling in large-scale synthesis?
- Methodological Answer:
- For azide intermediates : LC-MS detects residual NaN₃ (limit: <10 ppm) .
- Genotoxic impurities : Use SFC-MS for trace detection of ethyl chloroformate (ICH M7 guidelines) .
- Process-related impurities : Isolate tert-butyl N-[(1R,2S,5S)-2-nitro-5-(dimethylcarbamoyl)cyclohexyl]carbamate via prep-HPLC and characterize by HRMS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
